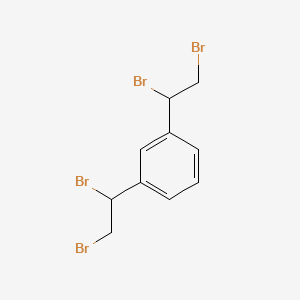
1,1,2,3,4,4-Hexachlorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,3,4,4-Hexachlorobutane is a chlorinated hydrocarbon with the molecular formula C4H4Cl6. It is a derivative of butane, where six hydrogen atoms are replaced by chlorine atoms. This compound is known for its high chlorine content and is used in various industrial applications due to its chemical stability and reactivity.
Métodos De Preparación
1,1,2,3,4,4-Hexachlorobutane can be synthesized through several methods. One common synthetic route involves the chlorination of butane or butadiene under controlled conditions. The reaction typically requires the presence of chlorine gas and a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained.
In industrial settings, this compound is often produced as a by-product during the chlorination of hydrocarbons in the production of other chlorinated compounds, such as carbon tetrachloride and tetrachloroethene .
Análisis De Reacciones Químicas
1,1,2,3,4,4-Hexachlorobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated aldehydes or acids, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction reactions can convert this compound to less chlorinated derivatives, such as 1,1,2,3,4-Tetrachlorobutane.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1,2,3,4,4-Hexachlorobutane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules, facilitating the study of chlorinated derivatives.
Biology: Researchers use this compound to study the effects of chlorinated hydrocarbons on biological systems, including their toxicity and metabolic pathways.
Medicine: While not commonly used directly in medicine, derivatives of this compound are studied for their potential therapeutic properties and as intermediates in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,1,2,3,4,4-Hexachlorobutane involves its interaction with cellular components, leading to various biochemical effects. The compound can disrupt cellular membranes and proteins due to its high chlorine content, which can lead to oxidative stress and cellular damage. The molecular targets and pathways involved include the disruption of lipid bilayers, inhibition of enzyme activity, and induction of reactive oxygen species (ROS) formation .
Comparación Con Compuestos Similares
1,1,2,3,4,4-Hexachlorobutane can be compared with other chlorinated hydrocarbons, such as:
Hexachlorobutadiene: Similar in structure but with a double bond, making it more reactive in certain chemical reactions.
Tetrachlorobutane: Contains fewer chlorine atoms, resulting in different chemical and physical properties.
Hexachloroethane: A simpler structure with only two carbon atoms, used in different industrial applications.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which imparts distinct reactivity and stability compared to other chlorinated hydrocarbons .
Propiedades
Número CAS |
25237-06-3 |
|---|---|
Fórmula molecular |
C4H4Cl6 |
Peso molecular |
264.8 g/mol |
Nombre IUPAC |
1,1,2,3,4,4-hexachlorobutane |
InChI |
InChI=1S/C4H4Cl6/c5-1(3(7)8)2(6)4(9)10/h1-4H |
Clave InChI |
SFLXALQSXXPXLU-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(Cl)Cl)Cl)(C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,4-dimethoxyphenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11969097.png)
![2-[4-(Propan-2-yl)cyclohexyl]propan-2-ol](/img/structure/B11969102.png)
![(5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969104.png)
![4-{(E)-[(1,1-dioxidotetrahydro-3-thienyl)imino]methyl}phenyl (2E)-3-(4-tert-butylphenyl)-2-propenoate](/img/structure/B11969105.png)

![4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969108.png)
![(5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969110.png)
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969122.png)
![N-(4-Methoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11969127.png)
![Methyl (2E)-2-[(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11969134.png)
![2-Pyridinamine, N-[(3-nitrophenyl)methylene]-](/img/structure/B11969141.png)

![N-(4-{1-[4-(dimethylamino)phenyl]cyclohexyl}phenyl)-N,N-dimethylamine](/img/structure/B11969152.png)

